molecular formula C5H5FN2 B13654875 5-Fluoro-4-methylpyrimidine

5-Fluoro-4-methylpyrimidine

Cat. No.: B13654875
M. Wt: 112.10 g/mol
InChI Key: MGQHDTIXRQVSLV-UHFFFAOYSA-N
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Description

5-Fluoro-4-methylpyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methylpyrimidine typically involves the fluorination of 4-methylpyrimidine. One common method is the direct fluorination using elemental fluorine or other fluorinating agents like Selectfluor. The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Fluoro-4-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Fluorinated pyrimidines are known for their use in cancer treatment, and this compound is investigated for similar applications.

    Industry: It is used in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methylpyrimidine involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding to enzymes and receptors, altering their activity. In cancer research, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-4-methylpyrimidine is unique due to the presence of both a fluorine atom and a methyl group on the pyrimidine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H5FN2

Molecular Weight

112.10 g/mol

IUPAC Name

5-fluoro-4-methylpyrimidine

InChI

InChI=1S/C5H5FN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3

InChI Key

MGQHDTIXRQVSLV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1F

Origin of Product

United States

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